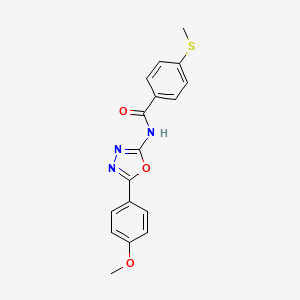

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a methylthio (-SMe) group at the para position and a 4-methoxyphenyl moiety attached to the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a common pharmacophore in medicinal chemistry . The methylthio group enhances lipophilicity and may influence electronic properties, while the 4-methoxyphenyl substituent contributes to steric and electronic modulation of the molecule .

Propriétés

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-7-3-12(4-8-13)16-19-20-17(23-16)18-15(21)11-5-9-14(24-2)10-6-11/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCRPOYBNGQWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Analyse Des Réactions Chimiques

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the methoxy group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Applications De Recherche Scientifique

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: It has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Core

The benzamide moiety in 1,3,4-oxadiazole derivatives is frequently modified to optimize bioactivity. Key analogs include:

Key Observations :

Modifications on the Oxadiazole-Linked Aryl Group

The aryl group attached to the oxadiazole ring influences steric bulk and π-π interactions:

Key Observations :

- Steric Effects : Bulky groups like cyclohexyl (Compound 51) reduce enzymatic binding affinity but improve solubility, whereas planar aryl groups (e.g., 4-methoxyphenyl) enhance target engagement .

- Tautomerism : Compounds like LMM5 and the target compound avoid tautomeric shifts seen in thiadiazole derivatives (e.g., ), ensuring stable interactions .

Activité Biologique

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: C₁₈H₁₈N₄O₂S

- IUPAC Name: N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

- SMILES Notation: COc(cc1)ccc1-c1nnc(C(=O)NCC2=CC=CC=C2) o1

The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities and potential as a pharmacophore.

Antitumor Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound I-8 | RET Kinase Inhibitor | 0.25 - 0.75 |

| Benzamide Derivative | Breast Cancer | 0.35 - 0.50 |

The oxadiazole derivatives have been noted for their ability to downregulate key proteins involved in tumor growth and survival pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives. For example, compounds with similar structures have shown efficacy against viral polymerases:

| Compound | Virus Targeted | EC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | HCV NS5B | 32.2 |

| Oxadiazole Derivative B | HIV Reverse Transcriptase | 30.0 |

These findings suggest that N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide could potentially act as a lead compound in developing antiviral therapies.

The mechanisms by which N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide exerts its biological effects are multifaceted:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Interference with Viral Replication : It may disrupt viral replication processes by inhibiting essential enzymes such as polymerases.

- Modulation of Immune Response : Some studies indicate that similar compounds can enhance immune responses by modulating PD-1/PD-L1 interactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

-

Study on RET Kinase Inhibition :

- A derivative exhibited strong inhibition of RET kinase activity in vitro and reduced cell proliferation in RET-driven cancers.

- The study highlighted the importance of structural modifications in enhancing biological activity.

-

Antiviral Efficacy Against HCV :

- A series of oxadiazole derivatives were tested against HCV NS5B polymerase.

- Results indicated a high degree of potency with low cytotoxicity in human cell lines.

-

Immune Modulation Studies :

- Research demonstrated that certain oxadiazole-containing compounds could restore immune function in splenocytes exposed to PD-L1 blockade.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.